4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT, CAS: 77872-43-6) is a synthetic, asymmetrically substituted tryptamine derivative and a direct structural homolog of psilocin (4-HO-DMT). In pharmacological and neurochemical research, it serves as a highly efficacious, non-selective serotonin receptor agonist, primarily utilized for investigating 5-HT2A, 5-HT2B, and 5-HT2C receptor pharmacodynamics [1]. From a procurement perspective, 4-HO-MiPT is sourced primarily as an analytical reference standard and an active tool compound for in vitro assays. It is distinguished by its free phenolic group and specific N-methyl-N-isopropyl steric bulk, which profoundly alters its receptor binding kinetics, lipophilicity, and metabolic stability compared to symmetrical dialkyltryptamines [2].
Substituting 4-HO-MiPT with its symmetrical counterparts (e.g., psilocin or 4-HO-DiPT) or its esterified prodrug (4-AcO-MiPT) compromises assay validity and workflow reproducibility. In vivo, the asymmetrical N-methyl-N-isopropyl substitution creates a highly specific steric profile that dictates 5-HT2A activation potency, making it behaviorally and pharmacodynamically distinct from both smaller dimethyl and bulkier diisopropyl analogs [1]. Furthermore, in isolated in vitro environments such as calcium flux assays, substituting 4-HO-MiPT with 4-AcO-MiPT fails because the acetylated prodrug lacks the necessary metabolic deacetylation to achieve full receptor affinity, resulting in a 10- to 20-fold reduction in binding potency [2]. Procurement must therefore match the exact alkyl substitution and phenolic state to the specific metabolic capacity of the experimental model.
For in vitro applications lacking metabolic enzymes, 4-HO-MiPT is strictly required over its commercially common acetate ester (4-AcO-MiPT). Calcium flux assays measuring Gq-mediated signaling demonstrate that the free 4-hydroxy tryptamines achieve EC50 values in the 1-10 nM range, whereas O-acetylation reduces in vitro 5-HT2A potency by 10- to 20-fold [1].
| Evidence Dimension | In vitro 5-HT2A receptor potency (EC50) |
| Target Compound Data | 4-HO-MiPT (EC50 ~1-10 nM) |
| Comparator Or Baseline | 4-AcO-MiPT (10- to 20-fold weaker potency) |
| Quantified Difference | 10-20x higher potency for the free hydroxy form |
| Conditions | In vitro Gq-mediated calcium flux assay in Flp-In T-REx 293 stable cell lines |
Procuring the active 4-HO-MiPT avoids the need for in vitro deacetylation, ensuring immediate and reproducible receptor binding data in isolated cell assays.
The asymmetrical N-alkyl substitution of 4-HO-MiPT provides a precise intermediate data point for SAR modeling of the 5-HT2A receptor. In mouse head-twitch response (HTR) assays, 4-HO-MiPT exhibits an ED50 of 2.97 μmol/kg. This is significantly less potent than the smaller symmetrical psilocin (ED50 = 0.81 μmol/kg) but more potent than the bulkier symmetrical 4-HO-DiPT (ED50 = 3.46 μmol/kg) [1].
| Evidence Dimension | In vivo 5-HT2A activation potency (HTR ED50) |
| Target Compound Data | 4-HO-MiPT (ED50 = 2.97 μmol/kg) |
| Comparator Or Baseline | Psilocin (ED50 = 0.81 μmol/kg) and 4-HO-DiPT (ED50 = 3.46 μmol/kg) |
| Quantified Difference | ~3.6x lower potency than psilocin; ~1.16x higher potency than 4-HO-DiPT |
| Conditions | In vivo mouse head-twitch response (HTR) assay |
This precise intermediate potency allows researchers to accurately map the steric limitations and binding pocket volume of the 5-HT2A receptor.
The N-isopropyl substitution in 4-HO-MiPT alters its receptor subtype efficacy profile compared to baseline N,N-dimethyl tryptamines. While maintaining high efficacy at 5-HT2B receptors (Emax ~90-100%), the bulkier N-alkyl group reduces potency at 5-HT2C receptors[1]. This divergence from psilocin's profile is critical for evaluating off-target effects and functional selectivity.
| Evidence Dimension | 5-HT2C potency vs 5-HT2B efficacy |
| Target Compound Data | 4-HO-MiPT (Lower 5-HT2C potency, high 5-HT2B efficacy) |
| Comparator Or Baseline | Psilocin (Higher relative 5-HT2C potency, lower 5-HT2B efficacy) |
| Quantified Difference | Divergent subtype selectivity driven by N-alkyl steric bulk |
| Conditions | In vitro receptor screening assays |
Procuring 4-HO-MiPT is essential for standardized toxicology panels assessing the 5-HT2B-mediated cardiotoxic liabilities of substituted tryptamines.
Because 4-HO-MiPT is the active phenolic form, it is the required procurement choice for calcium mobilization, radioligand binding, and β-arrestin 2 recruitment assays in transfected cell lines where metabolic deacetylation of prodrugs (like 4-AcO-MiPT) cannot occur [1].
4-HO-MiPT serves as a critical intermediate-bulk reference compound for mapping the orthosteric binding pocket of the 5-HT2A receptor, allowing medicinal chemists to quantify the exact steric penalty of asymmetrical N-isopropyl substitutions compared to symmetrical dimethyl or diisopropyl analogs [1].
Analytical laboratories require pure 4-HO-MiPT as a certified reference standard for GC-MS and LC-MS library development to accurately differentiate it from closely related novel psychoactive substances (NPS), ensuring precise identification of asymmetrical tryptamines in complex biological matrices[2].